4,8-Dihydroxy-6-(hydroxymethyl)-9-oxo-1-xanthenecarboxylic acid methyl ester
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Overview
Description
4,8-dihydroxy-6-(hydroxymethyl)-9-oxo-1-xanthenecarboxylic acid methyl ester is a member of xanthones.
Scientific Research Applications
Chemical Characterization and Synthesis
4,8-Dihydroxy-6-(hydroxymethyl)-9-oxo-1-xanthenecarboxylic acid methyl ester has been characterized in studies exploring the chemistry of microfungi and marine-derived fungi. In a study of Xylaria sp., a microfungus, it was synthesized and characterized alongside other related compounds using NMR, UV, IR, and MS data, indicating its relevance in fungal chemistry research (Healy et al., 2004). Similarly, research on the fungus Penicillium sp. led to the discovery of related xanthone derivatives, highlighting the compound's relevance in the study of natural products from marine sources (Liu et al., 2017).
Potential Applications in Material Science
A study focused on the synthesis of methyl 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl) benzoate and its related compounds used theoretical and experimental methods to propose an efficient synthesis method. This research emphasized the compound's potential application in protecting mild steel against corrosion in acidic media, suggesting its usefulness in material science and engineering (Arrousse et al., 2021).
Bioactivity and Therapeutic Potential
The compound's bioactive potential was explored in a study involving a marine fungus, Phomopsis sp. The research identified a new xanthone derivative structurally similar to this compound and tested its cytotoxicity against HEp-2 and HepG2 cells, suggesting its potential in medical and pharmacological research (Yang et al., 2013).
Properties
Molecular Formula |
C16H12O7 |
---|---|
Molecular Weight |
316.26 g/mol |
IUPAC Name |
methyl 4,8-dihydroxy-6-(hydroxymethyl)-9-oxoxanthene-1-carboxylate |
InChI |
InChI=1S/C16H12O7/c1-22-16(21)8-2-3-9(18)15-12(8)14(20)13-10(19)4-7(6-17)5-11(13)23-15/h2-5,17-19H,6H2,1H3 |
InChI Key |
BFKWUALLEWQMII-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C(=C(C=C1)O)OC3=CC(=CC(=C3C2=O)O)CO |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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